molecular formula C11H18ClN5 B1501316 N-Cyclopropyl-6-(piperazin-1-yl)pyrimidin-4-amine hydrochloride CAS No. 1185317-92-3

N-Cyclopropyl-6-(piperazin-1-yl)pyrimidin-4-amine hydrochloride

Cat. No.: B1501316
CAS No.: 1185317-92-3
M. Wt: 255.75 g/mol
InChI Key: MRWRKMRQVSKXDA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13N5/c9-7-5-8(12-6-11-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2,(H2,9,11,12) . This indicates that the compound has a pyrimidinamine core with a piperazinyl group at the 6-position .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 179.22 . The InChI code is 1S/C8H13N5/c9-7-5-8(12-6-11-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2,(H2,9,11,12) . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.

Future Directions

While specific future directions for “N-Cyclopropyl-6-(piperazin-1-yl)pyrimidin-4-amine hydrochloride” were not found in the search results, it’s worth noting that similar compounds have shown significant activity against Mycobacterium tuberculosis H37Ra . This suggests potential for further development and study of similar compounds in the field of anti-tubercular agents .

Properties

IUPAC Name

N-cyclopropyl-6-piperazin-1-ylpyrimidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5.ClH/c1-2-9(1)15-10-7-11(14-8-13-10)16-5-3-12-4-6-16;/h7-9,12H,1-6H2,(H,13,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWRKMRQVSKXDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=CC(=NC=N2)N3CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671809
Record name N-Cyclopropyl-6-(piperazin-1-yl)pyrimidin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185317-92-3
Record name N-Cyclopropyl-6-(piperazin-1-yl)pyrimidin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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